molecular formula C13H10ClNOS B337466 1-[(5-Chloro-2-thienyl)carbonyl]indoline

1-[(5-Chloro-2-thienyl)carbonyl]indoline

Cat. No.: B337466
M. Wt: 263.74 g/mol
InChI Key: CYENRNQHWAZBOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Chloro-2-thienyl)carbonyl]indoline is an indoline derivative featuring a 5-chloro-substituted thiophene ring attached via a carbonyl group to the indoline scaffold. Indoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The chloro-thienyl moiety in this compound likely enhances its electronic properties and binding affinity to biological targets, making it a candidate for therapeutic and industrial applications.

Properties

Molecular Formula

C13H10ClNOS

Molecular Weight

263.74 g/mol

IUPAC Name

(5-chlorothiophen-2-yl)-(2,3-dihydroindol-1-yl)methanone

InChI

InChI=1S/C13H10ClNOS/c14-12-6-5-11(17-12)13(16)15-8-7-9-3-1-2-4-10(9)15/h1-6H,7-8H2

InChI Key

CYENRNQHWAZBOJ-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(S3)Cl

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(S3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-[(5-Chloro-2-thienyl)carbonyl]indoline and related indoline derivatives:

Compound Name Substituents/Modifications Biological Activity Key Findings Reference
This compound 5-Chloro-thienyl carbonyl Inferred: Potential anticancer/antimicrobial Structural similarity to active analogs suggests cytotoxic potential. -
Compound 2 (Molecules 2010) 5-O-Methylsulfonyl-indole carbonyl Cytotoxic (IC₅₀ ≈ doxorubicin) Exhibited comparable activity to doxorubicin against COLO 205, SK-MEL-2
Compound 3 (Molecules 2010) 5-O-Aminosulfonyl-indole carbonyl Cytotoxic (IC₅₀ ≈ doxorubicin) Small sulfonyl groups enhance cytotoxicity; similar potency to Compound 2
1-(Benzylsulfonyl)indoline (BSI) Benzylsulfonyl substituent Anticancer (migration/inhibition) Inhibited pancreatic cancer cell migration via HDAC inhibition
Indoline derivatives 6b, 6c Substituted benzoyl groups Low antimicrobial activity Poor activity attributed to specific substituent steric/electronic effects
1-[(3-Chloro-6-methoxy-benzothienyl)carbonyl]indoline Benzothienyl with methoxy/chloro groups Unknown Structural analog with potential electronic modulation for binding

Key Comparison Points:

Substituent Effects on Bioactivity: Small Sulfonyl Groups: Compounds 2 and 3 (5-O-methylsulfonyl/aminosulfonyl) demonstrated potent cytotoxicity, comparable to doxorubicin, likely due to optimal steric bulk and hydrogen-bonding capacity . Chloro-Thienyl vs. Benzothienyl: The 5-chloro-thienyl group in the target compound may offer improved lipophilicity and target binding compared to the methoxy-benzothienyl analog , though direct data are lacking. Benzylsulfonyl (BSI): The bulkier benzylsulfonyl group in BSI conferred HDAC inhibitory activity, highlighting the role of sulfonyl substituents in epigenetic modulation .

Antimicrobial Activity :

  • Indoline derivatives 6b and 6c showed poor antimicrobial activity, whereas other analogs (e.g., 6a, 6d-k) were effective, suggesting substituent position and electronic properties critically influence activity .

Structural Configurations :

  • Indoline derivatives lack the NH group present in indole analogs, favoring a trans double bond configuration, which may enhance conformational stability and target selectivity .

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